molecular formula C23H22O3 B12574677 4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl CAS No. 192565-06-3

4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl

Cat. No.: B12574677
CAS No.: 192565-06-3
M. Wt: 346.4 g/mol
InChI Key: CKEXDHXZEPFASD-UHFFFAOYSA-N
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Description

4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl structure with methoxy and prop-2-en-1-yloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 4-bromobenzyl bromide in the presence of a base to form 4-methoxy-4’-bromobenzyl ether. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the desired biphenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-2-en-1-yloxy group to a propyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Propyl-substituted biphenyl compounds.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl involves the inhibition of the STAT3 pathway. This pathway is crucial in regulating inflammation and cell survival. By inhibiting STAT3, the compound reduces neuroinflammation and protects dopaminergic neurons from degeneration . Additionally, it may interact with other molecular targets such as monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs), further contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is unique due to its specific combination of substituents and its ability to inhibit the STAT3 pathway effectively. This makes it a valuable compound for research in neuroinflammation and neuroprotection.

Properties

CAS No.

192565-06-3

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[(4-prop-2-enoxyphenyl)methoxy]benzene

InChI

InChI=1S/C23H22O3/c1-3-16-25-22-10-4-18(5-11-22)17-26-23-14-8-20(9-15-23)19-6-12-21(24-2)13-7-19/h3-15H,1,16-17H2,2H3

InChI Key

CKEXDHXZEPFASD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OCC=C

Origin of Product

United States

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